molecular formula C15H23ClN4O3 B2502595 6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride CAS No. 1396711-05-9

6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride

Cat. No.: B2502595
CAS No.: 1396711-05-9
M. Wt: 342.82
InChI Key: LAAJULRJRUKWRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride is a sophisticated chemical tool designed for discovery research and early-stage investigative biology. This compound integrates a pyridazin-3(2H)-one core, a scaffold recognized in medicinal chemistry for its potential to engage biologically significant targets, with a strategically substituted piperazine moiety. The piperazine ring is a prevalent feature in pharmacologically active compounds, often employed to fine-tune critical properties such as solubility and bioavailability, and to serve as a conformational scaffold for presenting pharmacophoric elements . Specifically, the 2-cyclopropyl-2-hydroxyethyl side chain on the piperazine introduces a chiral center and structural complexity that can be leveraged to enhance binding specificity and explore novel structure-activity relationships. Piperazine-containing molecular frameworks are found in a diverse array of therapeutics, including kinase inhibitors for oncology, receptor modulators for central nervous system (CNS) disorders, and antiviral agents . Researchers can utilize this compound as a key intermediate in the synthesis of more complex target molecules or as a core structural element in the design and screening of novel bioactive agents. Its structure suggests potential applicability in programs targeting enzyme inhibition or receptor modulation, making it a valuable asset for expanding chemical libraries in hit-to-lead and lead optimization campaigns. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3.ClH/c1-17-14(21)5-4-12(16-17)15(22)19-8-6-18(7-9-19)10-13(20)11-2-3-11;/h4-5,11,13,20H,2-3,6-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAAJULRJRUKWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2CCN(CC2)CC(C3CC3)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)-2-methylpyridazin-3(2H)-one hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound is characterized by a unique combination of structural features:

  • Chemical Formula : C19H23ClN4O3
  • Molecular Weight : 378.86 g/mol
  • CAS Number : 1396881-00-7
PropertyValue
Molecular FormulaC19H23ClN4O3
Molecular Weight378.86 g/mol
CAS Number1396881-00-7

Antitumor Activity

Preliminary studies suggest that derivatives containing pyridazine cores exhibit significant antitumor properties. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of specific kinases involved in cancer progression, such as IKKbeta and p38 MAP kinase . These findings indicate a potential for similar activity in the studied compound.

Anti-inflammatory Effects

Compounds with piperazine structures have been reported to possess anti-inflammatory properties. The interaction with inflammatory pathways may be mediated through inhibition of pro-inflammatory cytokines like TNF-alpha . The hydroxyethyl group may also contribute to the modulation of inflammatory responses.

Antioxidant Properties

The presence of hydroxyl groups in organic compounds often correlates with antioxidant activity. While direct studies on this specific compound are scarce, related structures have demonstrated the ability to scavenge free radicals, suggesting a potential for antioxidant effects.

Case Studies and Research Findings

  • Study on Pyridazine Derivatives :
    • A study evaluated various pyridazine derivatives for their ability to inhibit IKKbeta and TNF-alpha production in THP-1 cells. The results indicated that structural modifications significantly influenced biological activity, emphasizing the importance of substituents like piperazine in enhancing efficacy .
  • Imidazo[1,2-b]pyridazines :
    • Research highlighted the development of imidazo[1,2-b]pyridazines as effective inhibitors against Toxoplasma gondii. These compounds maintained activity against tachyzoites and were modified into hydrochloride salts for better bioavailability in vivo . This underscores the potential for similar modifications in enhancing the biological activity of our compound.
  • Anticancer Properties :
    • A comparative analysis of various piperazine derivatives showed significant anticancer activities against different cancer cell lines, suggesting that modifications like cyclopropyl substitution could enhance cytotoxicity .

Comparison with Similar Compounds

Key Observations:

Piperazine Substitution :

  • The cyclopropyl-hydroxyethyl group in the target compound is unique compared to aryl (e.g., 4-methoxyphenyl ) or heteroaryl (e.g., furan ) substituents. Cyclopropane’s ring strain and hydrophobicity may improve membrane permeability and metabolic stability.
  • 4-Fluorophenyl analogues (e.g., in ) show cytotoxicity against gastric cancer cells (AGS), suggesting that electron-withdrawing groups on piperazine enhance anticancer activity .

5-Chloro-6-phenylpyridazinones () exhibit herbicidal activity, highlighting the importance of halogenation in agrochemical applications .

Biological Activity Trends :

  • Piperazine derivatives with aryl sulfonyl groups (e.g., in ) demonstrate phosphodiesterase inhibition, a mechanism relevant to cardiovascular and anti-inflammatory therapies .
  • Hydroxyethyl substituents (as in the target and ) may enhance solubility and hydrogen-bonding capacity, critical for target engagement .

Pharmacological and Physicochemical Properties

  • Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogues (e.g., 4-methoxyphenyl derivative in ) .
  • Cytotoxicity: Fluorophenyl-pyridazinone derivatives () show potent activity against AGS cells (IC₅₀: 8–25 µM), suggesting that electron-withdrawing groups on piperazine enhance anticancer effects . The target’s cyclopropyl group may similarly modulate apoptosis pathways.
  • Synthetic Accessibility: The target’s synthesis likely parallels methods for analogous pyridazinones, such as coupling 2-methylpyridazinone with functionalized piperazines using carbodiimide-mediated amidation .

Preparation Methods

Synthetic Route Design and Key Intermediates

Retrosynthetic Analysis

The target compound dissects into two primary intermediates:

  • 2-Methyl-6-carboxy-pyridazin-3(2H)-one : Serves as the acylating agent for the piperazine moiety.
  • 1-(2-Cyclopropyl-2-hydroxyethyl)piperazine : Provides the substituted piperazine framework.

Coupling these intermediates via amide bond formation, followed by hydrochlorination, yields the final product.

Intermediate Synthesis Protocols

Synthesis of 2-Methyl-6-carboxy-pyridazin-3(2H)-one

The pyridazinone core is synthesized through cyclocondensation of maleic anhydride with methylhydrazine, followed by regioselective methylation and oxidation:

# Example of regioselective methylation (conceptual representation)  
maleic_anhydride + methylhydrazine → pyridazinone_intermediate  
pyridazinone_intermediate + CH₃I → 2-methyl-pyridazinone  
2-methyl-pyridazinone + KMnO₄ → 6-carboxy-2-methyl-pyridazin-3(2H)-one  

Reaction conditions:

  • Methylation: 0°C to 25°C, 12–24 hours, potassium carbonate base.
  • Oxidation: 60–80°C, acidic aqueous medium.
Synthesis of 1-(2-Cyclopropyl-2-hydroxyethyl)piperazine

Piperazine is alkylated with epichlorohydrin to form 1-(2-hydroxyethyl)piperazine, followed by cyclopropanation:

  • Epoxide Opening : $$ \text{Piperazine} + \text{Epichlorohydrin} \

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